1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a hydrazinyl group at the 4-position and a 2,5-dimethylphenyl group at the 1-position.
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazine derivatives and appropriate diketones or aldehydes, cyclization reactions can be employed to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Industrial Production: Industrial methods often involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include a variety of substituted pyrazolo[3,4-d]pyrimidines and their derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Examples include 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one and other substituted pyrazolo[3,4-d]pyrimidines.
Uniqueness: The presence of the 2,5-dimethylphenyl group and the hydrazinyl moiety provides unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H14N6 |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-9(2)11(5-8)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI Key |
YCCSYVSZRASOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
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